molecular formula C20H14ClN3O2S B2362203 5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-08-6

5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2362203
CAS No.: 863589-08-6
M. Wt: 395.86
InChI Key: QFFVFIVVLWJXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been synthesized and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The compound showed potent PI3K inhibitory activity .


Synthesis Analysis

The synthesis of this compound involves a series of steps from commercially available substances . The process yields N-heterocyclic compounds that are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Molecular Structure Analysis

The molecular structure of this compound involves a thiazolo[5,4-b]pyridine core with various substitutions . The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .


Chemical Reactions Analysis

The compound has been tested for its PI3K inhibitory activity . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .


Physical And Chemical Properties Analysis

The compound is a colorless solid . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Anticancer Applications

Research on similar benzamide derivatives has shown significant potential in the development of anticancer agents. For instance, the synthesis of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, starting from compounds including 5-chloro-2-nitrobenzoic acid, exhibited notable cytotoxic effects against various cancer cell lines, such as human monocytic leukemia and hepatoma cells (M. Hour et al., 2007). This suggests that derivatives of 5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide could be explored for their anticancer properties.

Anti-Inflammatory and Analgesic Agents

Compounds derived from benzodifuranyl and thiazolopyrimidines, similar in structure to the compound , have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown promising COX-2 inhibitory activity, along with significant analgesic and anti-inflammatory effects, indicating potential applications in the treatment of inflammation and pain (A. Abu‐Hashem et al., 2020).

Antimicrobial Activity

The synthesis of new pyridine derivatives, including those similar to the queried compound, has been associated with antimicrobial activity. These compounds were tested against various bacterial and fungal strains, showing variable and modest activity. This suggests potential applications in developing new antimicrobial agents (N. Patel et al., 2011).

Corrosion Inhibition

Research on thiazole-based pyridine derivatives has revealed their potential as corrosion inhibitors for mild steel in acidic environments. These studies show that such compounds can effectively protect metal surfaces from corrosion, suggesting applications in materials science and engineering (Turuvekere K. Chaitra et al., 2016).

Enzyme Inhibition for Neurodegenerative Diseases

A study on 4-methoxy-phenylthiazole-2-amine derivatives as acetylcholinesterase inhibitors highlights the potential therapeutic applications of similar compounds in treating neurodegenerative diseases like Alzheimer's. The compounds exhibited inhibitory activity against acetylcholinesterase, suggesting their use in developing treatments for cognitive impairments (Xiao-Zhong Zhang et al., 2019).

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c1-26-17-9-6-13(21)11-15(17)18(25)23-14-7-4-12(5-8-14)19-24-16-3-2-10-22-20(16)27-19/h2-11H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFVFIVVLWJXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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